molecular formula C24H25N5O3 B2718062 N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1396766-27-0

N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No. B2718062
M. Wt: 431.496
InChI Key: NTLSGRYANHDEEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide” is a chemical compound with the molecular formula C24H25N5O31. It is offered by several chemical suppliers21.



Synthesis Analysis

The specific synthesis process for this compound is not readily available in the search results. However, similar compounds have been synthesized and evaluated for their anti-tubercular activity3. The synthesis process typically involves designing and creating a series of novel substituted derivatives3.



Molecular Structure Analysis

The specific molecular structure of this compound is not provided in the search results. However, the molecular interactions of similar derivatized conjugates have been studied using docking studies3.



Chemical Reactions Analysis

The specific chemical reactions involving this compound are not provided in the search results. However, similar compounds have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra3.



Physical And Chemical Properties Analysis

The specific physical and chemical properties of this compound are not provided in the search results. However, the molecular formula is C24H25N5O31.


Scientific Research Applications

Synthesis and Biological Evaluation

Research has explored the synthesis and biological evaluation of various pyrazolopyrimidines and related derivatives, highlighting their potential in anticancer and anti-inflammatory applications. For example, novel pyrazolopyrimidines derivatives have been evaluated for their anticancer and anti-5-lipoxygenase activities, demonstrating structure-activity relationships (SAR) that inform the development of compounds with improved biological activities (Rahmouni et al., 2016). Similarly, compounds derived from visnaginone and khellinone have been synthesized and assessed for their analgesic and anti-inflammatory properties, indicating significant COX-2 selectivity and biological efficacy (Abu‐Hashem et al., 2020).

Anticancer Activity

The development of novel compounds with potential anticancer activity continues to be a significant area of research. Benzodifuranyl derivatives and pyrazolopyrimidinones have been synthesized and evaluated for their anticancer properties, with some compounds showing promising activity against cancer cell lines (Ismail et al., 2017). This underscores the potential of novel synthetic pathways and compound libraries in identifying new therapeutic agents.

Antimicrobial and Antiviral Applications

Research on novel pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives has shown variable and modest activity against bacteria and fungi, indicating the potential for developing new antimicrobial agents (Abunada et al., 2008). Furthermore, thieno[2,3‐d]‐pyrimidine derivatives have been identified as potent SARS‐CoV 3C‐Like protease inhibitors, suggesting their relevance in antiviral research (El-All et al., 2016).

Future Directions

The future directions for this compound are not provided in the search results. However, similar compounds have shown potential for further development in the treatment of tuberculosis3.


Please note that this analysis is based on the available information and may not be comprehensive. For more detailed information, please refer to the original sources or consult with a chemical expert.


properties

IUPAC Name

N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O3/c30-24(21-16-31-19-8-4-5-9-20(19)32-21)27-22-14-23(26-17-25-22)29-12-10-28(11-13-29)15-18-6-2-1-3-7-18/h1-9,14,17,21H,10-13,15-16H2,(H,25,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTLSGRYANHDEEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC(=C3)NC(=O)C4COC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.